Meta- vs. Para-Isomer Lipophilicity: A Critical Distinction for Membrane Permeability
The meta-isomer, 1-(Difluoromethoxy)-3-fluorobenzene, exhibits a lower calculated lipophilicity (ACD/LogP = 2.41) compared to its para-substituted analog, 1-(Difluoromethoxy)-4-fluorobenzene (ACD/LogP = 2.79) [1]. This difference of -0.38 log units is significant in drug design, where even small changes in LogP can profoundly influence membrane permeability, aqueous solubility, and off-target binding [2].
| Evidence Dimension | Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 2.41 |
| Comparator Or Baseline | 1-(Difluoromethoxy)-4-fluorobenzene: ACD/LogP = 2.79 |
| Quantified Difference | ΔLogP = -0.38 |
| Conditions | Predicted values from ACD/Labs Percepta Platform |
Why This Matters
For medicinal chemists, this quantifiable difference in LogP allows for fine-tuning of drug-like properties, with the meta isomer offering lower lipophilicity, potentially improving solubility and reducing non-specific binding.
- [1] ChemBase. (n.d.). 1-(difluoromethoxy)-4-fluorobenzene. Retrieved from https://www.chembase.cn View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
